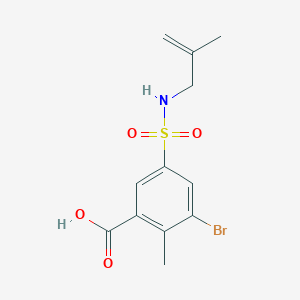![molecular formula C12H16N2O2 B6645504 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine, also known as MMNPM, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MMNPM is a derivative of the compound propargylamine, which has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been studied for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In animal models of these diseases, 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to have neuroprotective effects, reducing the damage to neurons caused by oxidative stress and inflammation. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has also been studied for its potential as an anti-cancer agent, with some studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine is not fully understood, but it is thought to work by reducing oxidative stress and inflammation in cells. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This pathway is also involved in the regulation of inflammation, and 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to reduce the production of pro-inflammatory cytokines in cells.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-cancer effects, 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of glutathione, an important antioxidant in cells. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause damage to DNA and other cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine in lab experiments is that it is relatively easy to synthesize in large quantities. It has also been shown to have low toxicity in animal studies, making it a potentially safe compound to use in humans. However, one limitation of using 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models.
Zukünftige Richtungen
There are several future directions for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine research. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more targeted therapies for neurodegenerative diseases and cancer. Another area of interest is in developing new synthetic methods for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine that are more efficient and environmentally friendly. Finally, there is potential for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine to be used in combination with other compounds to enhance its effects and reduce any potential side effects.
Synthesemethoden
The synthesis of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine involves several steps, starting with the reaction of 4-methyl-3-nitrobenzaldehyde with propargylamine to form the intermediate product 4-methyl-3-nitrophenylpropargylamine. This intermediate is then reacted with methyl iodide to form the final product 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine. The synthesis of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been described in detail in a number of research articles, and the compound has been synthesized in both small and large-scale quantities.
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)7-13-8-11-5-4-10(3)12(6-11)14(15)16/h4-6,13H,1,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCETOQKFHWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(=C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)

![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)